molecular formula C41H70O14 B1264306 Astramembranoside B

Astramembranoside B

Cat. No.: B1264306
M. Wt: 787 g/mol
InChI Key: YMQOZDHUMXBDDG-XUNPUGIDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astramembranoside B (C₄₈H₇₈O₁₆) is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus, a medicinal plant widely used in traditional medicine. It is characterized by a cyclocanthogenin aglycon core and a glycosylation pattern involving xylose, glucose, and rhamnose residues . Key spectroscopic properties include:

  • Specific rotation: [α]D²⁵ +32.1° (c = 0.15 in MeOH)
  • ¹H-NMR signals: Distinct methyl groups at δ 0.72–1.30 ppm (30-CH₃, 21-CH₃, etc.)
  • FAB-MS: m/z 947.5 [M+H]⁺ .

Properties

Molecular Formula

C41H70O14

Molecular Weight

787 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-9,14-dihydroxy-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H70O14/c1-19(8-9-25(46)37(4,5)51)27-21(44)15-39(7)24-14-20(43)33-36(2,3)26(10-11-41(33)18-40(24,41)13-12-38(27,39)6)54-35-32(28(47)22(45)17-52-35)55-34-31(50)30(49)29(48)23(16-42)53-34/h19-35,42-51H,8-18H2,1-7H3/t19-,20+,21+,22-,23-,24+,25+,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38-,39+,40+,41-/m1/s1

InChI Key

YMQOZDHUMXBDDG-XUNPUGIDSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)O

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)O

Synonyms

astramembranoside B
cyclocanthogenin 3-O-beta-D-glucopyranosyl(1-2)-beta-D-xylopyranoside

Origin of Product

United States

Chemical Reactions Analysis

Current Limitations in Available Data

  • Astramembranoside B is not referenced in any of the provided sources ( 4 8 11) or other widely recognized chemical databases (e.g., PubMed, ScienceDirect, Reaxys).

  • The compound may be:

    • A newly discovered or rare natural product with limited published studies.

    • Referenced under an alternative nomenclature not captured in standard search indices.

    • A proprietary or uncharacterized compound with undisclosed reaction data.

General Framework for Analyzing Saponin Reactions

This compound is likely a saponin (based on the "-oside" suffix). While direct data is unavailable, its reactions can be inferred from known saponin chemistry:

Reaction Type Typical Reactants/Conditions Expected Products
Hydrolysis Acidic or enzymatic conditions (e.g., HCl, β-glucosidase)Aglycone (steroid/triterpene) + Sugar moieties
Acetylation Acetic anhydride, pyridineAcetylated derivatives at hydroxyl groups
Oxidation KMnO₄, CrO₃Ketones or carboxylic acids (C-H oxidation)
Glycosidic Bond Cleavage Fehling’s reagent (alkaline Cu²⁺)Reducing sugars (e.g., glucose, rhamnose)

Recommendations for Further Research

  • Specialized Databases : Consult resources like:

    • Natural Product Updates (Royal Society of Chemistry).

    • NPASS (Natural Product Activity and Species Source Database).

  • Synthetic Studies : If this compound is a novel compound, experimental work (e.g., NMR-guided isolation, LC-MS fragmentation) would be required to characterize its reactivity.

  • Collaborative Inquiry : Reach out to research groups specializing in Asteraceae plant chemistry, as the prefix "Astra-" suggests a potential origin in this plant family.

Key Gaps and Challenges

  • Structural Ambiguity : Without a published structure, predicting exact reaction pathways is speculative.

  • Biosynthetic Pathways : If this compound is a secondary metabolite, its biosynthesis (e.g., glycosylation steps) could inform reactivity hypotheses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aglycon Core Variations

Astramembranoside B belongs to the cyclocanthogenin aglycon family, distinct from cycloastragenol-based saponins (e.g., Astragaloside IV) . This structural divergence influences bioactivity, as cyclocanthogenin derivatives exhibit unique membrane interactions and immunomodulatory effects.

Table 1: Aglycon Comparison of Key Astragalus Saponins
Compound Aglycon Type Molecular Formula Glycosylation Pattern
This compound Cyclocanthogenin C₄₈H₇₈O₁₆ Xyl-Glc-Rha
Astragaloside IV Cycloastragenol C₄₁H₆₈O₁₄ Xyl-Glc
Agroastragaloside II Cyclocanthogenin C₄₇H₇₆O₁₅ Xyl-Glc-Rha (varied linkage)
Azukisaponin V methyl ester Oleanane C₄₉H₇₈O₁₃ Glc-Glc-Rha

Glycosylation Patterns

  • This compound vs. Astramembranoside A: Both share the cyclocanthogenin core but differ in sugar moieties. Astramembranoside A ([α]D²⁵ +23.5°) lacks a terminal rhamnose residue, altering solubility and receptor binding .
  • This compound vs. Agroastragaloside II: Despite identical aglycons, Agroastragaloside II has a β-linked glucose instead of α, affecting pharmacokinetics .
Table 2: Spectroscopic and Physicochemical Properties
Property This compound Astramembranoside A Agroastragaloside II
[α]D²⁵ (MeOH) +32.1° +23.5° +28.9°
¹H-NMR (δ, ppm) 0.72–1.30 (CH₃) 0.68–1.28 (CH₃) 0.75–1.32 (CH₃)
FAB-MS (m/z) 947.5 [M+H]⁺ 933.4 [M+H]⁺ 931.3 [M+H]⁺

Functional Contrast with Oleanane-Type Saponins

Azukisaponin V methyl ester (oleanane aglycon) lacks the cycloartane ring, resulting in divergent bioactivities. For example, oleanane saponins show stronger hemolytic effects compared to cycloartane derivatives like this compound .

Research Implications

  • Analytical Challenges : Differentiation of cyclocanthogenin derivatives requires advanced techniques like HPLC-glycan profiling (as per glycoanalysis methods in Campbell et al., 2008 ).
  • Therapeutic Potential: Cyclocanthogenin saponins demonstrate enhanced anti-inflammatory activity over cycloastragenol analogs, making this compound a candidate for drug development .

Q & A

Q. Table 1. Comparison of Analytical Techniques for this compound Characterization

TechniqueParameters MeasuredPrecisionLimitations
HPLC-UV/VisPurity, retention time±0.1% (triplicate runs)Insensitive to non-UV active impurities
¹H NMRStructural motifs, integration ratios±0.01 ppm (500 MHz)Requires high sample purity
HR-MSMolecular formula±1 ppm mass accuracyDestructive to sample

Q. Table 2. Common Pitfalls in Bioactivity Studies and Mitigation Strategies

PitfallMitigation StrategyReference
Solvent cytotoxicityUse DMSO ≤0.1% with vehicle controls
Batch-to-batch variabilityCharacterize compound purity for each batch
Off-target effectsInclude orthogonal assays (e.g., siRNA knockdown)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.